Welcome to the BenchChem Online Store!
molecular formula C7H15NO B1589044 N,N-Dimethyltetrahydro-2H-pyran-4-amine CAS No. 38035-10-8

N,N-Dimethyltetrahydro-2H-pyran-4-amine

Cat. No. B1589044
M. Wt: 129.2 g/mol
InChI Key: IKFKTKLTADWXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06653489B2

Procedure details

Into a reaction device similar to that used in Example 9 were charged 50.0 g (0.5 mol) of tetrahydropyran-4-one, 180.0 g (2.0 mol) of 50% by weight aqueous dimethylamine solution and 20 g (9 mmol in terms of a palladium atom) of 5% by weight Pd/C, and the mixture was reacted at a hydrogen pressure of 0.2 to 0.4 MPa at 50° C. for 7 hours and further at 70° C. for 4 hours. After completion of the reaction, the resulting reaction mixture was cooled to room temperature and the catalyst was filtered off by Celite, and the filtrate was made acidic (pH=1) by adding 60 ml of conc. sulfuric acid and then washed successively with 200 ml of 2-butanol twice and 200 ml of chloroform twice. Then, 130 g of potassium hydroxide was added to the aqueous layer to make the solution basic (pH=11), the aqueous layer was extracted three times with each 300 ml of ethyl acetate and the resulting organic layer was dried over anhydrous magnesium sulfate. After filtration, the organic layer was concentrated under reduced pressure, and then, by distillation under reduced pressure (83 to 85° C., 50 mmHg), 12.4 g (yield: 19%) of 4-dimethylaminotetrahydropyrane with a purity of 99% (areal percentage according to gas chromatography) as a colorless liquid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][CH2:2]1.[CH3:8][NH:9][CH3:10].[H][H]>[Pd]>[CH3:8][N:9]([CH3:10])[CH:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off by Celite
ADDITION
Type
ADDITION
Details
by adding 60 ml of conc. sulfuric acid
WASH
Type
WASH
Details
washed successively with 200 ml of 2-butanol twice
ADDITION
Type
ADDITION
Details
Then, 130 g of potassium hydroxide was added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with each 300 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resulting organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(C1CCOCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.